molecular formula C18H19Cl2NO2 B2825687 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol CAS No. 13150-47-5

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol

Cat. No.: B2825687
CAS No.: 13150-47-5
M. Wt: 352.26
InChI Key: XMXKJABUCDBNPK-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol is an organic compound characterized by the presence of two chlorophenyl groups attached to a central ethanol moiety, which is further bonded to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol typically involves the reaction of 4-chlorobenzophenone with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-chlorobenzophenone and morpholine.

    Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

    Reducing Agent: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:

    Mixing and Heating: The starting materials are mixed in a reactor and heated to the desired temperature.

    Addition of Reducing Agent: The reducing agent is added gradually to control the reaction rate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol moiety.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

    1,1-Bis(4-chlorophenyl)ethane: Shares structural similarities but lacks the morpholine ring.

    Bis(4-chlorophenyl) sulfone: Contains sulfone groups instead of the ethanol moiety.

    Dicofol: A related compound used as an acaricide.

Uniqueness: 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-morpholin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c19-16-5-1-14(2-6-16)18(22,13-21-9-11-23-12-10-21)15-3-7-17(20)8-4-15/h1-8,22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXKJABUCDBNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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